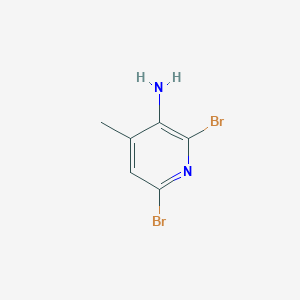

2,6-Dibromo-4-methylpyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

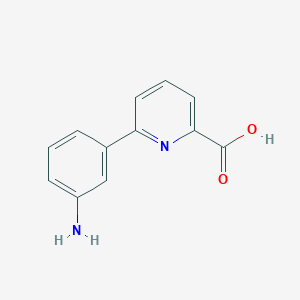

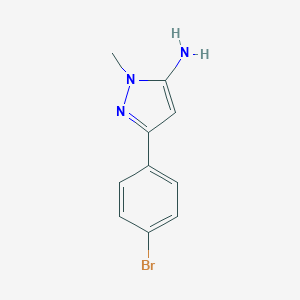

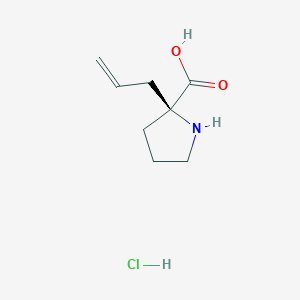

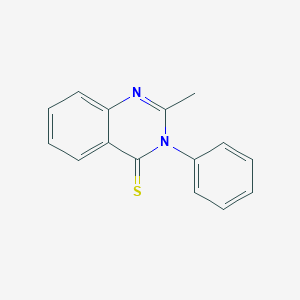

“2,6-Dibromo-4-methylpyridin-3-amine” is a chemical compound with the molecular formula C6H6Br2N2 . It has a molecular weight of 265.93 g/mol .

Synthesis Analysis

The synthesis of similar pyridine derivatives has been described in the literature. For instance, a palladium-catalyzed one-pot Suzuki cross-coupling reaction has been used to synthesize a series of novel pyridine derivatives . In this process, 5-bromo-2-methylpyridin-3-amine was reacted directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Molecular Structure Analysis

The molecular structure of “2,6-Dibromo-4-methylpyridin-3-amine” can be represented by the SMILES string CC1=CC(=C(C(=N1)Br)N)Br . The InChI representation is InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dibromo-4-methylpyridin-3-amine” include a molecular weight of 265.93 g/mol . The compound has a topological polar surface area of 38.9 Ų . It has a complexity of 120 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Novel Pyridine Derivatives

2,6-Dibromo-4-methylpyridin-3-amine serves as a key precursor in the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions . These derivatives are studied for their potential biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. The compound’s reactivity makes it a valuable starting material for creating pharmacologically active molecules.

Organic Synthesis: Palladium-Catalyzed Reactions

In organic synthesis, this compound is utilized in palladium-catalyzed Suzuki cross-coupling reactions to produce various arylated products . The efficiency of these reactions is often enhanced by the compound’s ability to act as a ligand, stabilizing the palladium catalyst and facilitating the reaction.

Material Science: Chiral Dopants for Liquid Crystals

Density Functional Theory (DFT) studies suggest that pyridine derivatives synthesized from 2,6-Dibromo-4-methylpyridin-3-amine could serve as potential candidates for chiral dopants in liquid crystals . These materials are crucial for the development of advanced display technologies.

Biochemistry: Investigating Biological Activities

The synthesized pyridine derivatives from 2,6-Dibromo-4-methylpyridin-3-amine are explored for various biological activities. For instance, certain derivatives have shown significant activity against clot formation in human blood, which could lead to therapeutic applications in treating thrombosis .

Industrial Uses: Intermediate for Complex Molecules

This compound is often used as an intermediate in the industrial synthesis of more complex molecules. Its bromine groups make it a versatile building block for constructing compounds with intricate molecular architectures for various industrial applications .

Environmental Applications: Analytical and Detection Uses

While direct environmental applications of 2,6-Dibromo-4-methylpyridin-3-amine are not extensively documented, related pyridine compounds are used in environmental analysis and detection. They can serve as standards or reagents in the quantification of pollutants and other environmental studies .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,6-dibromo-4-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUAWLPRARGYAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560033 |

Source

|

| Record name | 2,6-Dibromo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-methylpyridin-3-amine | |

CAS RN |

126354-83-4 |

Source

|

| Record name | 2,6-Dibromo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)